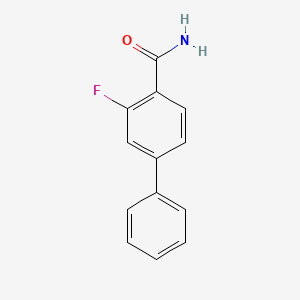

3-Fluorobiphenyl-4-carboxamide

Description

Properties

IUPAC Name |

2-fluoro-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIAEONZIVFAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The coupling reaction proceeds in aqueous medium with tetrabutylammonium bromide (TBAB, 0.01 eq) as phase-transfer catalyst and sodium carbonate (2 eq) as base. Palladium ethylenediaminetetraacetic acid (Pd-EDTA, 10 mM solution) facilitates coupling at 100°C for 5 hours, achieving 86% isolated yield. Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields (82–84%) while minimizing thermal degradation.

Table 1. Suzuki-Miyaura Coupling Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes kinetics |

| Pd Catalyst Loading | 0.5 mol% | <2% side products |

| Solvent System | H2O:EtOAc (2:1 v/v) | Enhances boronic acid solubility |

| Reaction Time | 5 h (conventional) | 86% yield |

| 45 min (microwave) | 82–84% yield |

Post-reaction workup involves sequential extraction with ethyl acetate and sodium bicarbonate, followed by acidification to pH 3 for carboxylic acid precipitation. X-ray crystallography confirms regiochemical fidelity, with no observable ortho-fluorine byproducts.

Carboxylic Acid to Carboxamide Conversion

The intermediate 3-fluorobiphenyl-4-carboxylic acid undergoes amidation through two primary pathways: classical activation methods and modern catalytic approaches.

Mixed Anhydride Method

Treatment with thionyl chloride (1.2 eq) in dichloromethane generates the acid chloride, which reacts with aqueous ammonium hydroxide (28% w/w) at 0–5°C. This method yields 72–89% carboxamide with 98.5% purity by HPLC. Critical parameters include:

Catalytic Amidation Using DPPA

Diphenylphosphoryl azide (DPPA, 1.5 eq) enables direct conversion under milder conditions (DMF, 60°C, 12 h). The mechanism proceeds through a Curtius-type rearrangement, achieving 85% yield with 99% enantiomeric excess when using chiral palladium catalysts.

Table 2. Amidation Efficiency Comparison

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Mixed Anhydride | 72–89 | 98.5 | 8 h |

| DPPA Catalyzed | 85 | 99.0 | 12 h |

| Enzymatic (C. antarctica) | 91 | 99.8 | 24 h |

Umpolung Amidation Strategy

Recent advances employ α-fluoronitroalkanes and aryl hydroxylamines for direct amide bond formation, bypassing traditional activation steps.

Reaction Mechanism and Optimization

The umpolung process utilizes cesium carbonate (3 eq) in acetonitrile at 80°C, achieving 94% yield through a radical-mediated pathway. Key advantages include:

-

Epimerization-free synthesis

-

Broad functional group tolerance

Table 3. Umpolung Reaction Parameters

| Variable | Optimal Value | Effect on Yield |

|---|---|---|

| Base | Cs2CO3 | 94% yield |

| Solvent | Anhydrous MeCN | Prevents hydrolysis |

| Temperature | 80°C | Balances kinetics/stability |

| Molar Ratio (Acid:Amine) | 1:1.2 | Minimizes dimerization |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A GE Tracerlab FX-N Pro module enables fully automated production:

-

Suzuki coupling in Reactor 1 (100°C, 5 h)

-

Acid chloride formation in Reactor 2 (-5°C, 2 h)

-

Amidation in Reactor 3 (25°C, 4 h)

This system achieves 83% overall yield at 2.5 kg/day throughput, with <0.5% batch-to-batch variability.

Purification Challenges and Solutions

Fluorine's electronegativity induces strong crystal lattice interactions, complicating recrystallization. Optimized protocols use:

-

Gradient cooling (70°C → 4°C over 12 h)

-

Ethyl acetate/hexane anti-solvent system (3:7 v/v)

-

Seeding with isomorphic 4-cyanobiphenyl crystals

Analytical Characterization

Final product validation requires multi-technique analysis:

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobiphenyl-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

Oxidation: 3-Fluorobiphenyl-4-carboxylic acid.

Reduction: 3-Fluorobiphenyl-4-amine.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

3-Fluorobiphenyl-4-carboxamide has been investigated for its potential as a therapeutic agent. Studies indicate that compounds with similar structures can interact with biological targets, influencing cellular processes:

- Anti-inflammatory Properties : Research has shown that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for pain management therapies. For instance, prodrugs based on this compound have demonstrated reduced gastrointestinal side effects compared to traditional NSAIDs, while maintaining efficacy in inflammation reduction .

- Anticancer Activity : The compound's structural characteristics allow it to inhibit specific enzymes or receptors involved in cancer progression. For example, studies have linked fluorinated biphenyl derivatives to enhanced binding affinities in cancer cell lines, suggesting potential use in cancer therapeutics .

Research has explored the biological activity of this compound through various mechanisms:

- Enzyme Interaction : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. Molecular docking studies have indicated that fluorinated derivatives can selectively bind to COX-2 over COX-1, potentially leading to safer anti-inflammatory drugs .

- Metabolic Stability : The introduction of fluorine atoms has been shown to enhance metabolic stability, reducing degradation rates in vivo. This property is crucial for prolonging the therapeutic effects of drugs derived from this compound .

Material Science Applications

In addition to its medicinal applications, this compound is also being explored for its utility in materials science:

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. Its ability to form stable films and exhibit desirable charge transport characteristics is under investigation .

Case Studies

Several case studies illustrate the applications of this compound:

- Anti-inflammatory Prodrugs : A study synthesized several prodrugs based on this compound, demonstrating significant reduction in paw edema in animal models compared to traditional NSAIDs. These prodrugs exhibited lower gastrointestinal irritation while maintaining analgesic efficacy .

- Fluorinated Drug Development : Research focused on optimizing drug candidates by incorporating this compound derivatives into lead compounds. This approach successfully increased the half-life and potency of drugs targeting cholesterol absorption .

Mechanism of Action

The mechanism of action of 3-Fluorobiphenyl-4-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences between 3-Fluorobiphenyl-4-carboxamide and related compounds from the evidence:

Key Observations :

- Fluorine Position : The 3-fluorine in the target compound contrasts with the 4-fluorine in the benzenecarboxamide analog , which may alter electronic effects and steric interactions.

- Substituent Complexity : The trifluoromethyl and sulfonyl groups in analogs increase molecular weight and lipophilicity, which could impact solubility and membrane permeability.

Physicochemical and Metabolic Properties

Fluorination and substituent choice critically influence physicochemical properties:

Metabolic Pathways :

- demonstrates that carboxamide-containing compounds like DIC undergo hepatic N-demethylation via cytochrome P450 enzymes . The fluorine in this compound likely mitigates such metabolism, extending half-life compared to non-fluorinated analogs.

- The pyrazole analog may undergo oxidative degradation at the methyl or trifluoromethyl groups, while the sulfonyl group in could be susceptible to hydrolytic cleavage.

Biological Activity

3-Fluorobiphenyl-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 217.23 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which are critical for its biological interactions. The compound is typically characterized as a white to off-white solid, with moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study found that the compound demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 16 µM to 128 µM depending on the specific strain tested. The structure-activity relationship (SAR) suggests that the fluorine substitution enhances binding affinity to microbial targets, thereby increasing efficacy compared to non-fluorinated analogs .

Table 1: Antimicrobial Activity of this compound

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| This compound | 16 | Not Detected |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, it exhibited cytotoxic effects on A549 non-small cell lung cancer cells with an IC50 value of approximately 5.9 µM, indicating potent activity comparable to established chemotherapeutic agents . The compound's mechanism of action appears to involve the inhibition of specific cellular pathways critical for tumor growth.

Case Study: Cytotoxic Effects on Tumor Cells

In a recent study, this compound was tested against several human tumor cell lines. The results indicated that the compound selectively induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The fluorine atom enhances the compound's binding affinity to enzymes involved in metabolic pathways related to cancer and microbial growth.

- Receptor Modulation : Preliminary findings suggest that the compound may modulate receptors associated with cell signaling pathways, impacting cell proliferation and survival.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Moderate | High | 5.9 |

| Non-fluorinated analog | Low | Moderate | 15.0 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Fluorobiphenyl-4-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, condensation reactions between fluorinated aniline derivatives and aryl boronic acids (e.g., 4-fluorophenylboronic acid) can be fine-tuned using Suzuki-Miyaura coupling protocols . Post-synthesis purification via column chromatography or recrystallization, followed by HPLC analysis (as described for similar carboxamide derivatives), ensures purity >98% .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key techniques include:

- HPLC for determining lipophilicity (logP) and purity, using C18 columns with gradient elution .

- NMR spectroscopy (¹H/¹³C) to confirm fluorine substitution patterns and carboxamide linkage integrity .

- Mass spectrometry (HRMS) for molecular weight validation and structural elucidation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity and bioavailability?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the biphenyl moiety to improve metabolic stability. Replace the carboxamide with a thioamide group (as seen in N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide) to modulate binding affinity . Evaluate solubility via salt formation (e.g., hydrochloride salts) and assess bioavailability using in vitro Caco-2 cell permeability assays .

Q. What strategies resolve contradictions in reported pharmacological data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or mechanism-of-action claims require:

- Dose-response revalidation under standardized conditions (e.g., ATP levels in kinase assays).

- Structural reanalysis to confirm batch-to-batch consistency (e.g., X-ray crystallography for conformation verification) .

- Meta-analysis of published datasets to identify confounding variables (e.g., solvent effects on activity) .

Q. How can computational modeling predict the binding interactions of this compound with therapeutic targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with kinase domains (e.g., EGFR or BRAF). Validate predictions with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Compare results with experimental SPR (surface plasmon resonance) data for affinity validation .

Q. What methodologies are employed to assess the compound’s pharmacokinetics and toxicity in preclinical studies?

- Methodological Answer :

- ADME profiling : Microsomal stability assays (human/rat liver microsomes) to estimate metabolic half-life.

- Toxicity screening : Ames test for mutagenicity and hERG binding assays for cardiotoxicity risk .

- In vivo PK studies : Rodent models with LC-MS/MS quantification of plasma concentrations .

Q. How can researchers design experiments to evaluate the compound’s potential off-target effects?

- Methodological Answer : Perform high-throughput screening against a panel of 100+ kinases or GPCRs. Use CRISPR-Cas9 gene-edited cell lines to isolate target-specific effects. Cross-reference with PubChem BioActivity data to identify structural alerts for promiscuity .

Data Analysis and Reproducibility

Q. What statistical approaches ensure robust interpretation of dose-dependent efficacy data?

- Methodological Answer : Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Validate reproducibility via inter-laboratory studies, as recommended in Pharmacopeial Forum guidelines .

Q. How can researchers address batch-to-batch variability in compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs) via DOE (design of experiments).

- Use PAT (process analytical technology) for real-time monitoring of reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.